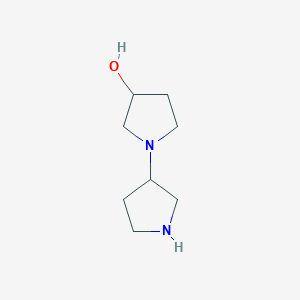
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of pyrrolidine with 3-pyrrolidinone under reducing conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while reduction could produce more saturated pyrrolidine compounds .
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain contexts.
Prolinol: A hydroxylated derivative of pyrrolidine with different stereochemistry.
Uniqueness
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is unique due to the presence of two pyrrolidine rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to certain targets and increase its versatility in synthetic applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-2-4-10(6-8)7-1-3-9-5-7/h7-9,11H,1-6H2 |
InChI Key |
JJCCEBREJOLZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13290564.png)
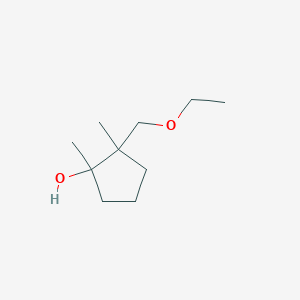

![(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13290582.png)
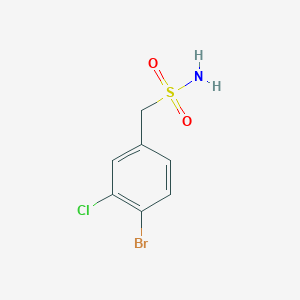
![2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13290594.png)
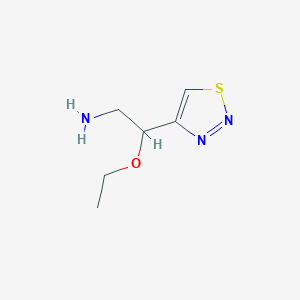
![(Hex-5-en-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290603.png)
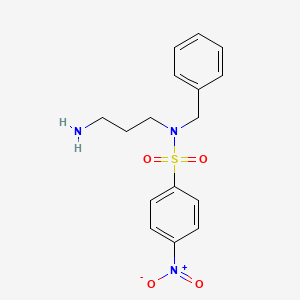
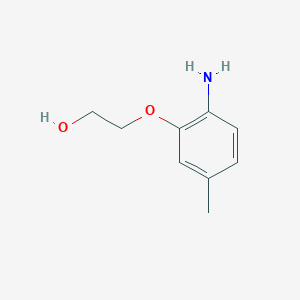
![2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290643.png)
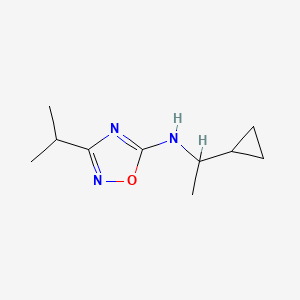
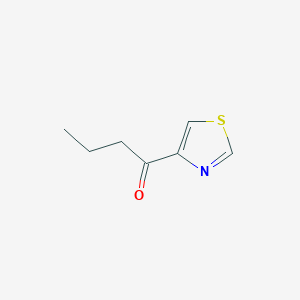
amine](/img/structure/B13290651.png)
